![molecular formula C12H14N4O2S B2824281 4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane CAS No. 2375261-43-9](/img/structure/B2824281.png)
4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane
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Overview
Description
“4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane” is a compound with the molecular formula C12H14N4O2S . It belongs to the class of compounds known as azabicyclo[2.1.1]hexanes, which are playing an increasingly important role in the development of new bio-active compounds .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of “4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane” is characterized by a bicyclic framework, which is a common feature in azabicyclo[2.1.1]hexanes . This structure is saturated and rich in sp3 hybridized atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane” include photochemical [2+2] cycloadditions . These reactions are used to prepare multifunctionalized azabicyclo[2.1.1]hexane frameworks .Scientific Research Applications
- Organic azides, including EN300-7432874, play a crucial role in synthesizing heterocycles. Researchers have explored their intermolecular or intramolecular reactions under different conditions (thermal, catalyzed, or noncatalyzed). These reactions aim to prepare basic five- and six-membered heterocyclic systems or their fused analogs .
- EN300-7432874, when treated with nickel catalysts, can undergo cyclization reactions. For instance, it releases pyridine and nitrogen gas (N₂) to form cyclized products. Understanding these transformations contributes to the development of novel heterocyclic compounds .
- Researchers have harnessed tetra-fluorinated aromatic azides, including EN300-7432874, for efficient bioconjugation in living cells. SPAAC reactions using this compound exhibit rapid kinetics (kinetic constant of 3.60 M s⁻¹), making them valuable for bioorthogonal labeling and imaging studies .
- EN300-7432874 participates in one-pot domino reactions, leading to the synthesis of diverse heterocycles. These efficient synthetic methods allow for the rapid assembly of complex structures from simple starting materials .
- The azido group in EN300-7432874 can selectively react with specific C-H and C-N bonds. Understanding this chemoselectivity is essential for designing targeted transformations in organic synthesis .
- EN300-7432874 is involved in nucleophilic addition reactions (e.g., Aza-Michael addition) and cycloadditions (e.g., [3+2] cycloaddition). These processes allow for the construction of diverse heterocyclic frameworks .
Heterocycle Synthesis
Nickel-Catalyzed Cyclization
Fast Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
One-Pot Domino Reactions
Chemoselectivity Favoring C−H and C-N Bonds
Nucleophilic Additions and Cycloadditions
Future Directions
Azabicyclo[2.1.1]hexanes, including “4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane”, are still underexplored from a synthetic accessibility point of view . Future research may focus on developing new methods for their synthesis and exploring their potential applications in pharmaceutical discovery .
properties
IUPAC Name |
4-azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-2-4-11(5-3-9)19(17,18)16-8-12(14-15-13)6-10(16)7-12/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMYAKXUNNQBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
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